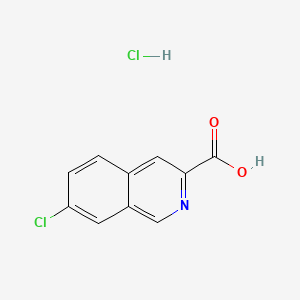

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride

説明

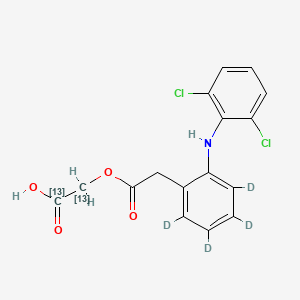

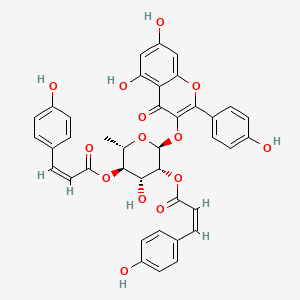

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C10H7Cl2NO2 . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound consists of a isoquinoline ring which is a benzene ring fused to a pyridine ring. It has a chlorine atom attached to the 7th carbon atom and a carboxylic acid group attached to the 3rd carbon atom .

科学的研究の応用

Antioxidative and Prooxidative Effects : A derivative of 7-Chloroisoquinoline-3-carboxylic Acid, 7-Chloro-4-hydroxyquinoline, has been studied for its effects on free-radical-initiated peroxidation and hemolysis of human erythrocytes. This derivative can act as both an antioxidant and a prooxidant, depending on its distribution status within the system (Liu, Han, Lin, & Luo, 2002).

Antibacterial Activities : Various studies have explored the antibacterial properties of compounds derived from 7-Chloroisoquinoline-3-carboxylic Acid. For instance, temafloxacin hydrochloride, a derivative, has shown potent antibacterial properties (Chu et al., 1991).

Neuroprotective Potency : Another derivative, (3S)-7-chloro-3-[2-((1R)-1-carboxyethoxy)-4-aminomethylphenyl]aminocarbonylmethyl-1,3,4,5-tetrahydrobenz[c,d]indole-2-carboxylic acid hydrochloride (SM-31900), has shown significant neuroprotective properties and is a potent NMDA receptor glycine-binding site antagonist (Ohtani et al., 2002).

Antitumor Activity : Some derivatives have demonstrated antitumor activities against human tumor cell lines. For example, specific heterocycles fused onto quinoxaline-3-carboxylic acids, derived from 7-Chloroisoquinoline-3-carboxylic Acid, showed high levels of cytotoxicity, particularly against breast carcinoma cell lines (El-Abadelah et al., 2007).

Antimicrobial Activity : Synthesized derivatives have displayed a broad spectrum of antimicrobial activities. For instance, 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives showed prominent results against various microorganisms, such as Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Photodegradation in Aqueous Solutions : The photodegradation of certain herbicides derived from 7-Chloroquinolinecarboxylic Acid, such as 7-chloro-3-methylquinoline-8-carboxylic acid, has been studied in aqueous solutions under different irradiation wavelengths (Pinna & Pusino, 2012).

Synthesis of Antinociceptive, Anti-inflammatory, and Anticonvulsant Agents : Organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, a class of compounds synthesized from 7-Chloroisoquinoline-3-carboxylic Acid, has shown potential in treating seizures, pain, and inflammation (Wilhelm et al., 2014).

将来の方向性

The future research directions for 7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride could involve exploring its potential antibacterial properties, as suggested by the study on isoquinoline-3-carboxylic acid . Additionally, further studies could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties in more detail.

特性

IUPAC Name |

7-chloroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-5H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPWOTIZJDNLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726394 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365998-39-6 | |

| Record name | 3-Isoquinolinecarboxylic acid, 7-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365998-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)

![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)